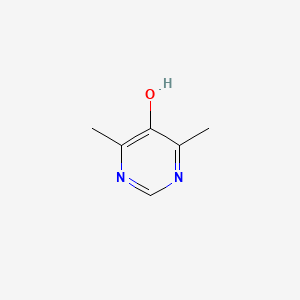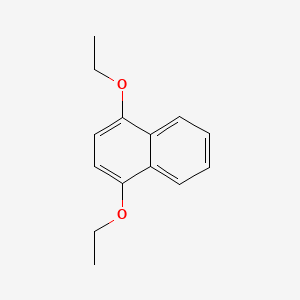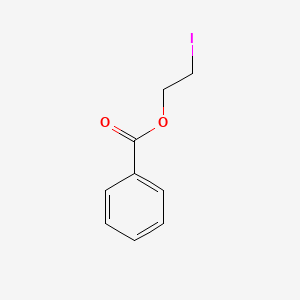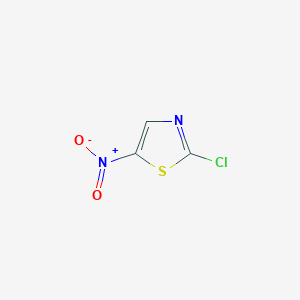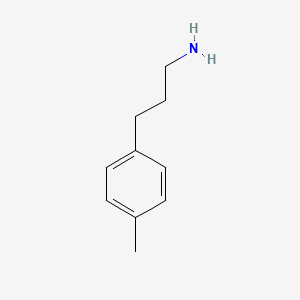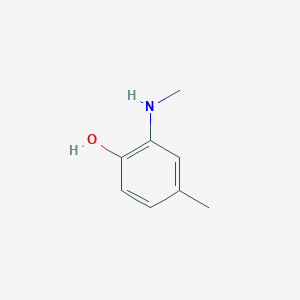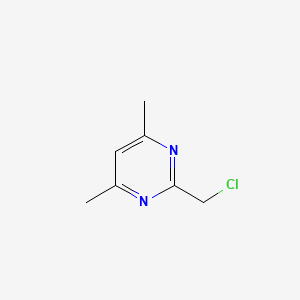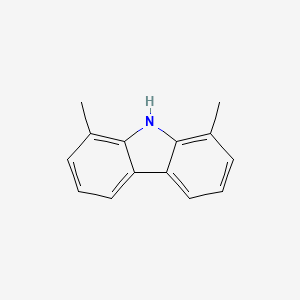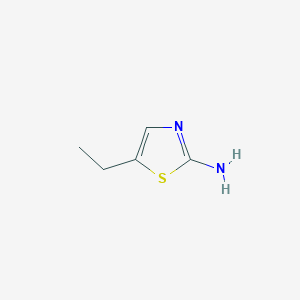
3,4-dihydroquinazolin-2(1H)-one
Übersicht
Beschreibung
3,4-Dihydroquinazolin-2(1H)-one, also known as DHQ, is a heterocyclic heteroaromatic compound, which is a derivative of quinazoline. DHQ is a versatile and important building block in the synthesis of many pharmaceuticals and other biologically active compounds. DHQ is a compound of interest due to its potential applications in medicinal chemistry and its ability to form strong covalent bonds with other molecules.
Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used to enhance sensitivity in primary PARPi-resistant cells . A compound known as B1 has shown superior cytotoxicity in these cell lines .
- Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : The compound B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of different benzyl- or aryl-substituted 3,4-dihydroquinazolines .
- Methods of Application : These derivatives were synthesized and their in situ catalytic activities were investigated in the Heck-Mizoroki reaction .
- Results : The salts derived from these compounds showed varying degrees of activity in the Heck-Mizoroki reaction .
Application in Green Chemistry
- Field : Green Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been synthesized using microwave-assisted methods .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Drug Discovery
- Field : Drug Discovery
- Summary of Application : A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity .
- Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .
Application in Synthetic Chemistry
- Field : Synthetic Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of 3-Aryl-3,4-dihydroquinazolin-2(1H)-ones with the Aid of Low-Valent Titanium Reagent (TiCl4—Sm) .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Green Chemistry
- Field : Green Chemistry
- Summary of Application : A new approach to CF3-containing 3,4-dihydroquinazolin-2(1H)-ones .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity .
- Methods of Application : The compound B1 was designed and synthesized, and its effects were tested on primary PARPi-resistant HCT-15 and HCC1937 cell lines . The compound dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg .
Application in Synthetic Chemistry
- Field : Synthetic Chemistry
- Summary of Application : 3,4-dihydroquinazolin-2(1H)-one derivatives have been used in the synthesis of 3-Aryl-3,4-dihydroquinazolin-2(1H)-ones with the Aid of Low-Valent Titanium Reagent (TiCl4—Sm) .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Application in Green Chemistry
- Field : Green Chemistry
- Summary of Application : A new approach to CF3-containing 3,4-dihydroquinazolin-2(1H)-ones .
- Methods of Application : The synthesis involved the use of the corresponding substituted benzamide and succinic anhydride, with pinane as a sustainable solvent that favors the cyclization step .
- Results : This method provided a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids and their diamide precursors .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUNZIAEBIWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494023 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinazolin-2(1H)-one | |
CAS RN |
66655-67-2 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
